3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Description
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 1955494-59-3) is a substituted imidazolidinone derivative with a propanoic acid side chain and a 2-chlorobenzyl group at the N1 position of the heterocyclic ring. Its molecular formula is C₁₄H₁₅ClN₂O₄, and it serves as a key intermediate in pharmaceutical and chemical synthesis . The compound is commercially available at 95% purity and is supplied by reputable manufacturers such as LEAP CHEM CO., LTD.
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c14-9-4-2-1-3-8(9)7-16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSOOJIRMDKVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid, also known as Hydantoin-5-propionic acid, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of imidazolidinones and has been studied for various pharmacological properties, including its antibacterial and antifungal activities.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a dioxoimidazolidin moiety attached to a propanoic acid chain. The molecular formula is , and it has a molecular weight of approximately 188.14 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the imidazolidinone class. For instance, a series of novel compounds demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2 to 32 μg/mL for these derivatives, indicating significant antibacterial potential .
Table 1: Antibacterial Activity of Imidazolidinone Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 4 |
| Compound 2 | E. coli | 8 |
| Compound 3 | Klebsiella pneumoniae | 16 |
| Compound 4 | Acinetobacter baumannii | 32 |
Antifungal Activity
In addition to antibacterial effects, certain derivatives have shown antifungal activity against pathogens like Cryptococcus neoformans. The activity was assessed through in vitro tests, demonstrating that some compounds exhibit low toxicity towards mammalian cells while maintaining their antifungal efficacy .
Cytotoxicity
While exploring the biological activity, it is crucial to note that some derivatives exhibit cytotoxic effects on human cells. For example, compounds with high antibacterial activity also displayed hemolytic activity against human red blood cells, suggesting a potential trade-off between efficacy and safety .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HEK-293 | >2000 |
| Compound B | Human Red Blood Cells | Low Hemolysis |
Case Studies
A notable study focused on the synthesis and biological evaluation of various imidazolidinone derivatives, including those similar to this compound. The findings indicated that modifications in the benzyl group significantly influence both antibacterial and cytotoxic properties. For instance, the presence of chlorine substituents was associated with enhanced antibacterial activity compared to other halogenated derivatives .
Comparison with Similar Compounds
Key Structural Variations
- 2-Methoxybenzyl (CAS: 1955492-68-8): Introduces a polar methoxy group, increasing solubility but reducing membrane permeability . 3-Fluorobenzyl (CAS: 96983-28-7): Fluorine’s electronegativity may alter metabolic stability and pharmacokinetics . 4-Methoxybenzyl (CAS: 1214021-86-9): Similar to 2-methoxy but with distinct regiochemical effects on solubility and interaction .
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | logP (Predicted) | Purity (%) |
|---|---|---|---|---|---|
| 3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | C₁₄H₁₅ClN₂O₄ | 322.74 | 2-Chlorobenzyl | 2.1 | 95 |
| 3-(1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid | C₁₄H₁₆N₂O₅ | 292.29 | 2-Methoxybenzyl | 1.4 | 95 |
| 3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid | C₁₂H₁₀Cl₂N₂O₄ | 317.12 | 3,4-Dichlorophenyl | 2.8 | - |
| 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | C₁₄H₁₃FN₂O₄ | 296.27 | 3-Fluorobenzyl | 1.9 | 95 |
| 3-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | C₁₄H₁₆N₂O₅ | 292.29 | 4-Methoxybenzyl | 1.4 | - |
| Parent Compound : 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid | C₆H₈N₂O₄ | 172.14 | None | -0.5 | - |
Notes:
- logP : Chlorine and fluorine substituents increase hydrophobicity (higher logP), while methoxy groups reduce it .
- Solubility : Methoxy-substituted analogs exhibit higher aqueous solubility due to polarity, whereas chlorinated derivatives are more lipid-soluble .
- Parent Compound : The unsubstituted derivative (CAS: 5624-26-0) has minimal lipophilicity (logP ≈ -0.5) and serves as a reference for impurity profiling in drugs like carglumic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
